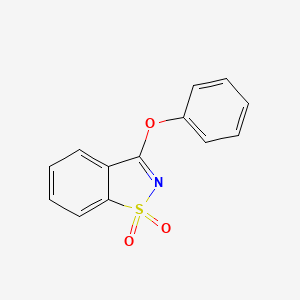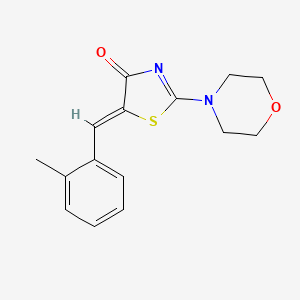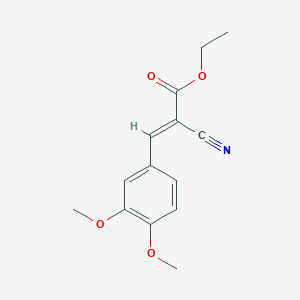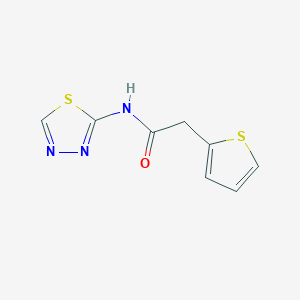![molecular formula C15H18N6O B5557522 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic amines and employing techniques such as condensation, reductive amination, and cyclization. For instance, a related compound was synthesized using a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, demonstrating the complexity and efficiency of modern synthetic methods (Becerra, Rojas, & Castillo, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have focused on the synthesis and spectroscopic characterization of compounds containing 1,2,4-triazole and pyrazole rings. For instance, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, where these compounds were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study investigated their reactivity using DFT calculations, molecular dynamics simulations, and drug-likeness parameters, revealing significant inhibitory potential and potent antioxidant activity (Pillai et al., 2019).
Antimicrobial Activities
The antimicrobial potential of derivatives of 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine has been explored in various studies. A series of novel substituted compounds were synthesized to determine their antibacterial and antifungal activities. These studies have demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, highlighting their potential as therapeutic agents (Raju et al., 2010).
Antiproliferative Properties
Research into the antiproliferative effects of these compounds on cancer cells has also been conducted. Synthesis of N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against cancer cell lines have shown promising results. These studies have identified compounds with significant cytotoxic activity, offering a foundation for the development of new anticancer therapies (Hassan et al., 2014).
Supramolecular Chemistry and Materials Science
The compound and its derivatives have applications in supramolecular chemistry and materials science. For example, the self-assembly of 4-aryl-1H-pyrazoles into novel platforms for luminescent supramolecular columnar liquid crystals has been explored. These materials exhibit self-assembling properties by H-bonding to give columnar mesophases and display luminescent properties, underscoring their potential in the development of advanced materials for electronic and photonic applications (Moyano et al., 2013).
Corrosion Inhibition
The inhibitory effect of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been investigated, revealing that these compounds can serve as efficient corrosion inhibitors. This suggests their potential application in protecting metals from corrosion, which is crucial in various industrial processes (Chetouani et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)15-17-14(18-19-15)12-8-16-21(10-12)9-11-4-6-13(22-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMUJRPLYNIFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2=CN(N=C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)



![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)


![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)
![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)